![molecular formula C7H13NO3S B14314683 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane CAS No. 111718-91-3](/img/structure/B14314683.png)
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methanesulfonyl)-1-oxa-2-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a cyclopropane ring
Preparation Methods
The synthesis of 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For example, a derivative of 1-aminocyclopropane carboxylic acid can be used as an initial raw material. The synthesis process may include steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane can be compared with other spirocyclic compounds, such as 4,7-diazaspiro[2.5]octane and its derivatives. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and industrial researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
111718-91-3 |
|---|---|
Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-methylsulfonyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H13NO3S/c1-12(9,10)8-7(11-8)5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
IQRSNUHLWBBRKH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


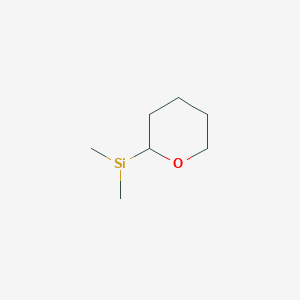
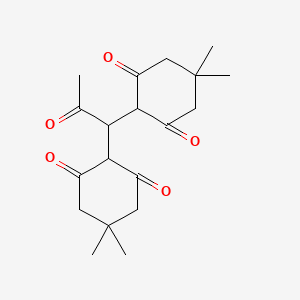
![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
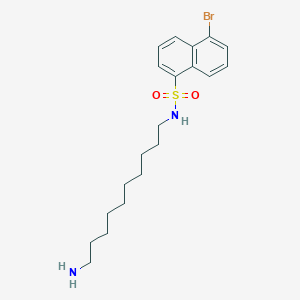


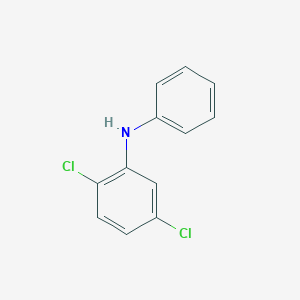

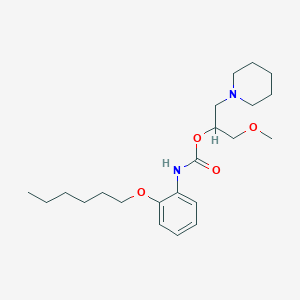

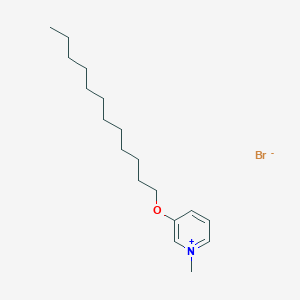
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)

